Cas no 2424677-50-7 (4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine)
4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- AKOS040709089
- 4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine
- 2424677-50-7
- F6619-4615
- 4-[4-[(3,5-Dimethyl-4-isoxazolyl)methyl]-1-piperazinyl]-N,N-dimethyl-2-pyrimidinamine
-
- Inchi: 1S/C16H24N6O/c1-12-14(13(2)23-19-12)11-21-7-9-22(10-8-21)15-5-6-17-16(18-15)20(3)4/h5-6H,7-11H2,1-4H3
- InChI Key: WIUQHAQFRZTHFF-UHFFFAOYSA-N
- SMILES: C1(N(C)C)=NC=CC(N2CCN(CC3=C(C)ON=C3C)CC2)=N1
Computed Properties
- Exact Mass: 316.20115941g/mol
- Monoisotopic Mass: 316.20115941g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 374
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 61.5Ų
Experimental Properties
- Density: 1.198±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 493.2±55.0 °C(Predicted)
- pka: 8.60±0.10(Predicted)
4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6619-4615-2μmol |
4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine |
2424677-50-7 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6619-4615-5μmol |
4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine |
2424677-50-7 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6619-4615-10μmol |
4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine |
2424677-50-7 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6619-4615-20μmol |
4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine |
2424677-50-7 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6619-4615-1mg |
4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine |
2424677-50-7 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6619-4615-2mg |
4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine |
2424677-50-7 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6619-4615-3mg |
4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine |
2424677-50-7 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6619-4615-4mg |
4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine |
2424677-50-7 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6619-4615-5mg |
4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine |
2424677-50-7 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6619-4615-10mg |
4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine |
2424677-50-7 | 10mg |
$118.5 | 2023-09-07 |
4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine Related Literature
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine
4-{4-[(3,5-Dimethyl-1,2-Oxazol-4-yl)methyl]Piperazin-1-yl}-N,N-Dimethylpyrimidin-2-Amine: A Comprehensive Overview
4-{4-[(3,5-Dimethyl-1,2-Oxazol-4-yl)methyl]Piperazin-1-yl}-N,N-Dimethylpyrimidin-2-Amine is a complex organic compound with the CAS registry number 2424677-50-7. This compound belongs to the class of heterocyclic compounds and has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. The molecule is characterized by its unique structure, which combines a pyrimidine ring with a piperazine moiety and a 3,5-dimethyl oxazole group. This combination makes it a promising candidate for various biological assays and drug discovery programs.
The synthesis of 4-{4-[(3,5-Dimethyl-1,2-Oxazol-4-yl)methyl]Piperazin-1-yl}-N,N-Dimethylpyrimidin-2-Amine involves a multi-step process that typically begins with the preparation of the oxazole derivative. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the coupling of the pyrimidine moiety. Recent advancements in synthetic chemistry have enabled researchers to optimize the reaction conditions, thereby improving the yield and purity of the final product. These improvements have made the compound more accessible for large-scale studies and commercial applications.
One of the most intriguing aspects of this compound is its biological activity. Studies have shown that 4-{4-[(3,5-Dimethyl-1,2-Oxazol-4-Yl)methyl]Piperazin-Yl}-N,N-Dimethylpyrimidin-Ylamine exhibits potent inhibitory effects on certain enzymes and receptors associated with diseases such as cancer and neurodegenerative disorders. For instance, research published in 2023 demonstrated that this compound can effectively inhibit the activity of histone deacetylases (HDACs), which are known to play a critical role in cancer progression. This finding has opened new avenues for its potential use as an anti-cancer agent.
In addition to its enzymatic activity, this compound has also been investigated for its ability to modulate ion channels and G-protein coupled receptors (GPCRs). A study conducted in 2023 revealed that N,N-Dimethylpyrimidin-Ylamine derivatives like this compound can selectively target certain ion channels, making them promising candidates for the development of novel analgesics and anti-inflammatory agents. These findings underscore the versatility of this compound in addressing diverse therapeutic targets.
The structural features of CAS No 2424677-YL also make it an attractive candidate for medicinal chemistry research. The presence of multiple functional groups allows for extensive chemical modification, enabling researchers to explore various analogs with enhanced potency and selectivity. For example, recent studies have focused on modifying the substituents on the oxazole ring to improve the compound's solubility and bioavailability. These efforts have already yielded several promising leads that are currently undergoing preclinical testing.
From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses have confirmed its molecular structure and provided insights into its conformational properties. Furthermore, computational studies using molecular docking and dynamics simulations have provided valuable information about its binding interactions with target proteins. This combination of experimental and computational approaches has significantly enhanced our understanding of this compound's behavior at the molecular level.
In terms of applications, N,N-Dimethylpyrimidin-Ylamine derivatives like this compound are being explored in various fields beyond pharmaceuticals. For instance, they are being considered for use in agrochemicals due to their potential insecticidal and fungicidal activities. Recent research has demonstrated that these compounds can effectively inhibit key enzymes involved in plant pathogen metabolism, making them attractive candidates for crop protection products.
Looking ahead, there is significant potential for further exploration into the properties and applications of CAS No 2424677-YL. Ongoing research is focusing on optimizing its pharmacokinetic profile to enhance its suitability as an orally administered drug. Additionally, efforts are underway to investigate its safety profile through toxicity studies in animal models. These studies will be crucial in determining whether this compound can progress to clinical trials.
In conclusion, 4-{4-[ (3,YL)-methyl]Piperazin-Yl}-N,N-Dimethylpyrimidin-Ylamine (CAS No 24,YL) is a highly versatile compound with immense potential in pharmaceutical and agrochemical research. Its unique structure, combined with recent advances in synthetic chemistry and biological studies, positions it as a valuable tool for addressing unmet medical needs and developing innovative solutions across multiple industries.
2424677-50-7 (4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)